

Physical and chemical properties of Pseudoyohimbine hydrochloride.

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Compound of Interest

Compound Name: Pseudoyohimbine

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Pseudoyohimbine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoyohimbine hydrochloride, an indole alkaloid and a diastereomer of yohimbine, is a compound of significant interest in pharmacological research due to its potential as a selective α 2-adrenergic receptor antagonist. This technical guide provides an in-depth overview of the physical and chemical properties of **Pseudoyohimbine** hydrochloride, detailed experimental protocols for its analysis, and an elucidation of its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the adrenergic system.

Physical and Chemical Properties

Pseudoyohimbine hydrochloride is the hydrochloride salt of **Pseudoyohimbine**, a naturally occurring alkaloid. Its physical and chemical characteristics are crucial for its handling, formulation, and analytical characterization.

General Properties

Property	Value	Source
Chemical Name	methyl (1R,15R,18S,19R,20S)-18-hydroxy- 1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride	--INVALID-LINK--[1]
Synonyms	3-Epiyohimbine hydrochloride, Corynanthine hydrochloride	--INVALID-LINK--[1]
Molecular Formula	C ₂₁ H ₂₇ ClN ₂ O ₃	--INVALID-LINK--[1]
Molecular Weight	390.9 g/mol	--INVALID-LINK--[1]
Appearance	White to off-white crystalline powder (based on related compounds)	General knowledge
Melting Point	Needles from alcohol + ether, dec 258°C	--INVALID-LINK--
Optical Rotation	[α] _D ²⁰ -10° (c = 1 in water)	--INVALID-LINK--

Solubility

Quantitative solubility data for **Pseudoyohimbine** hydrochloride is not extensively reported. However, based on the properties of the related compound, Yohimbine hydrochloride, the following qualitative solubility profile can be expected:

Solvent	Solubility
Water	Sparingly soluble
Ethanol	Sparingly soluble
Methanol	Soluble
DMSO	Soluble

Note: For Yohimbine hydrochloride, the solubility in water is approximately 8 mg/mL and in ethanol is approximately 2.5 mg/mL.[2] These values can serve as an estimate for **Pseudoyohimbine** hydrochloride, but experimental verification is recommended.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of **Pseudoyohimbine** hydrochloride. The following data is for the free base, **Pseudoyohimbine**, and provides the basis for the hydrochloride salt's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data for **Pseudoyohimbine** have been reported in the Biological Magnetic Resonance Bank (BMRB) under accession bmse001303.[3]

^{13}C NMR (in CDCl_3):

Atom ID	Chemical Shift (ppm)
C1	51.915
C2	119.3554
C3	121.3843
C4	117.9211
C5	111.3809
C6	22.9932
C7	31.5813
C8	16.9317
C9	51.0111
C10	32.4146
C11	51.2477
C12	40.2057
C13	127.7558
C14	107.8215
C15	31.4355
C16	135.8719
C17	54.1034
C18	67.3048
C19	52.0013
C20	132.9505
C21	174.9632

¹H NMR (in CDCl₃, selected signals):

Atom ID	Chemical Shift (ppm)
H27 (OCH ₃)	3.7908
H30-H33 (Aromatic)	7.1074 - 7.4835
H48 (CH-OH)	4.4736
H49 (CH-COOCH ₃)	4.2139

For a complete list of ¹H NMR chemical shifts, please refer to the BMRB entry.

Infrared (IR) Spectroscopy

The IR spectrum of **Pseudoyohimbine** would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for **Pseudoyohimbine** hydrochloride is not readily available, the spectrum of the related Yohimbine hydrochloride shows key absorptions for O-H, N-H, C-H (aromatic and aliphatic), and C=O (ester) stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of **Pseudoyohimbine** would show a molecular ion peak [M]⁺ at m/z 354.44. The fragmentation pattern would be characteristic of the yohimbine alkaloid skeleton, with key fragments arising from the retro-Diels-Alder cleavage of the C-ring. For **Pseudoyohimbine** hydrochloride, electrospray ionization (ESI) in positive mode would likely show a prominent ion at m/z 355.20 [M+H]⁺.

Experimental Protocols

The following protocols are provided as a guide for the analysis of **Pseudoyohimbine** hydrochloride and are based on established methods for related indole alkaloids.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from published HPLC methods for yohimbine hydrochloride.[\[4\]](#)[\[5\]](#)

- Instrumentation: HPLC system with a UV detector.

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 229 nm or 280 nm.
- Injection Volume: 10 µL.
- Standard Preparation: Prepare a stock solution of **Pseudoyohimbine** hydrochloride reference standard in methanol (e.g., 1 mg/mL) and dilute to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
- Procedure: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.

Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.^{[1][6][7]}

- Objective: To identify potential degradation products and establish the intrinsic stability of **Pseudoyohimbine** hydrochloride under various stress conditions.
- Sample Preparation: Prepare a stock solution of **Pseudoyohimbine** hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
- Stress Conditions:

- Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl and keep at 60°C for 24 hours.
- Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH and keep at 60°C for 24 hours.
- Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.
- Photodegradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
- Analysis: After the specified stress period, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze by the developed HPLC method (as described in 3.1) to assess the extent of degradation and identify any degradation products.

Mechanism of Action and Signaling Pathway

Pseudoyohimbine hydrochloride is presumed to act as a competitive antagonist of α_2 -adrenergic receptors, similar to its diastereomer, yohimbine.^{[8][9][10]} This antagonism primarily affects the presynaptic nerve terminals of the sympathetic nervous system.

α_2 -Adrenergic Receptor Antagonism

Presynaptic α_2 -adrenergic receptors function as part of a negative feedback loop to regulate the release of norepinephrine (noradrenaline). When norepinephrine is released into the synaptic cleft, it can bind to these autoreceptors, which in turn inhibits further norepinephrine release.

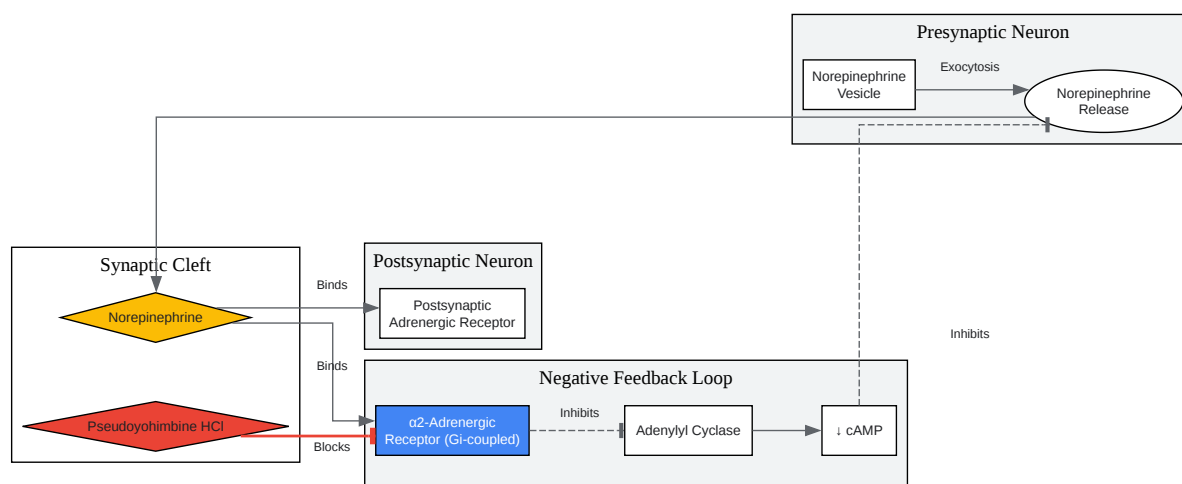
By blocking these α_2 -adrenergic receptors, **Pseudoyohimbine** hydrochloride prevents the binding of norepinephrine, thereby inhibiting this negative feedback mechanism. This leads to an increased release of norepinephrine from the presynaptic neuron into the synaptic cleft.

Signaling Pathway

The α 2-adrenergic receptor is a G-protein coupled receptor (GPCR) that is coupled to an inhibitory G-protein (G_i). The signaling cascade is as follows:

- **Norepinephrine Binding (Agonist):** Under normal physiological conditions, norepinephrine binds to the α 2-adrenergic receptor.
- **G_i Protein Activation:** This binding activates the G_i protein.
- **Inhibition of Adenylyl Cyclase:** The activated α -subunit of the G_i protein inhibits the enzyme adenylyl cyclase.
- **Decreased cAMP Levels:** The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
- **Reduced Norepinephrine Release:** The decrease in cAMP levels ultimately results in the inhibition of further norepinephrine release from the presynaptic terminal.

Pseudoyohimbine hydrochloride's role is to block step 1, thereby preventing the entire downstream inhibitory cascade and leading to an increase in norepinephrine release.



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Caption: α_2 -Adrenergic Receptor Antagonism by **Pseudoyohimbine** Hydrochloride.

Conclusion

Pseudoyohimbine hydrochloride is a valuable pharmacological tool for studying the α_2 -adrenergic system. Its distinct stereochemistry compared to yohimbine may confer unique properties that warrant further investigation. This technical guide provides a foundational understanding of its physical and chemical characteristics, along with practical experimental protocols and a clear depiction of its mechanism of action. It is hoped that this resource will facilitate future research into the therapeutic potential of **Pseudoyohimbine** hydrochloride.

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